2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring substituted with a benzyloxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the benzyloxy group: The pyrazole intermediate is then reacted with benzyl bromide in the presence of a base such as potassium carbonate to introduce the benzyloxy group.
Formation of the propanoic acid moiety: The final step involves the reaction of the benzyloxy-substituted pyrazole with a suitable propanoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the propanoic acid moiety can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxy-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Hydroxy-1H-pyrazol-1-yl)propanoic acid: Contains a hydroxy group instead of a benzyloxy group.
2-(4-(Phenylthio)-1H-pyrazol-1-yl)propanoic acid: Features a phenylthio group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions in biological targets. This can potentially improve its efficacy and selectivity in medicinal applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(4-phenylmethoxypyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-10(13(16)17)15-8-12(7-14-15)18-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDRATCXKKSSRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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